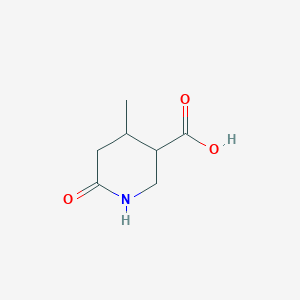

4-Methyl-6-oxopiperidine-3-carboxylic acid

Description

Significance of Piperidine (B6355638) and Oxopiperidine Scaffolds in Chemical Biology

Piperidine, a six-membered heterocyclic amine, is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. researchgate.netnih.govijnrd.org Its prevalence in drug discovery is a testament to its favorable physicochemical properties, including its ability to engage in hydrogen bonding and its capacity to introduce conformational rigidity, which can enhance binding affinity and selectivity to biological targets. researchgate.net The introduction of a carbonyl group into the piperidine ring to form an oxopiperidine (or piperidinone) scaffold further diversifies its chemical and biological properties. This modification can influence the molecule's polarity, metabolic stability, and three-dimensional shape, offering medicinal chemists a versatile tool for fine-tuning pharmacological activity. nih.gov

The strategic incorporation of piperidine and oxopiperidine scaffolds has led to the development of drugs across numerous therapeutic areas. researchgate.netijnrd.org These include agents targeting the central nervous system, cardiovascular diseases, infectious diseases, and oncology. researchgate.net The ability of these scaffolds to present substituents in well-defined spatial orientations allows for precise interactions with protein binding sites, making them ideal building blocks in rational drug design. researchgate.net Chiral piperidine scaffolds, in particular, are of high interest as they can significantly improve biological activity and selectivity while potentially reducing off-target effects. researchgate.net

Overview of the Oxopiperidine-3-carboxylic Acid Class

Within the broader family of oxopiperidines, the oxopiperidine-3-carboxylic acid class of compounds represents a specific subset with distinct chemical features. The presence of both a lactam (a cyclic amide within the oxopiperidine ring) and a carboxylic acid functional group provides multiple points for chemical modification and interaction with biological systems. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, and can exist in its anionic form under physiological conditions, which can be crucial for interactions with positively charged residues in protein active sites.

Compounds within this class are often explored as constrained analogues of amino acids or other endogenous ligands, where the rigid ring structure helps to lock the molecule into a specific conformation. This pre-organization can lead to higher binding affinities for their biological targets. The relative stereochemistry of the substituents on the oxopiperidine ring is a critical determinant of their biological activity.

Research Landscape for 4-Methyl-6-oxopiperidine-3-carboxylic Acid

The research landscape for the specific compound, this compound, appears to be limited, with no extensive body of published research dedicated solely to its synthesis, characterization, or biological evaluation. Its availability from commercial suppliers suggests its potential utility as a building block in the synthesis of more complex molecules. sigmaaldrich.com

While direct research on this compound is scarce, the broader class of substituted oxopiperidine carboxylic acids has garnered some attention in medicinal chemistry. For instance, derivatives of 6-oxopiperidine-2-carboxylic acid have been synthesized and their stereochemistry investigated. researchgate.nethmdb.ca Furthermore, research into related structures, such as methyl 4-oxopiperidine-3-carboxylate, indicates their use as intermediates in the synthesis of various pharmaceutical agents. tcichemicals.comresearchgate.netnih.govtcichemicals.com The synthesis of other substituted piperidine-3-carboxylic acid derivatives has also been explored for various therapeutic applications, including as anti-osteoporosis agents.

The lack of specific research on this compound may suggest that it is a relatively new or underexplored scaffold. However, based on the established importance of the oxopiperidine core and the carboxylic acid functional group, it can be postulated that this compound holds potential for the development of novel bioactive molecules. Future research could focus on the development of efficient synthetic routes to access this compound and its derivatives, followed by a thorough evaluation of their biological activities across a range of therapeutic targets.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-2-6(9)8-3-5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRKUCVVHWIVBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 4 Methyl 6 Oxopiperidine 3 Carboxylic Acid and Its Analogs

De Novo Synthetic Approaches to the Piperidine (B6355638) Core

Constructing the piperidine ring from acyclic precursors, or de novo synthesis, provides a versatile platform for introducing a variety of substituents and controlling their relative stereochemistry. These approaches are broadly categorized into intermolecular and intramolecular strategies.

Michael Reaction-Cyclization Sequences in Lactam Formation

A powerful and convergent approach to the 6-oxopiperidine (δ-lactam) core involves a tandem Michael addition and subsequent cyclization. This strategy typically involves the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by an intramolecular condensation to form the lactam ring.

The synthesis of analogs of 4-methyl-6-oxopiperidine-3-carboxylic acid can be envisioned through the reaction of a β-amino ester with an α,β-unsaturated ester. For instance, the Michael addition of an amine to a suitably substituted acrylate (B77674) derivative, followed by a Dieckmann-type cyclization, can afford the desired piperidine core. The key to introducing the 4-methyl substituent is the selection of an appropriately substituted Michael acceptor or donor.

A representative reaction scheme is outlined below:

| Reactant A | Reactant B | Base/Catalyst | Key Intermediate | Product |

| β-amino ester | α,β-unsaturated ester (e.g., crotonate derivative) | Sodium ethoxide | Michael adduct | 4-substituted-6-oxopiperidine-3-carboxylate |

This sequence allows for the modular construction of the piperidine ring, where the substituents at various positions can be systematically varied by choosing the appropriate starting materials. The diastereoselectivity of the Michael addition can often be controlled by the choice of reactants, catalysts, and reaction conditions, thereby influencing the stereochemistry of the final product.

Intramolecular Cyclization Strategies for Piperidine Ring Construction

Intramolecular cyclization reactions are highly effective for the synthesis of cyclic compounds, including piperidines, as they are often entropically favored. A variety of such strategies have been developed, each offering unique advantages in terms of substrate scope and stereochemical control.

The intramolecular reductive cyclization of an azide (B81097) onto an aldehyde or ketone provides a direct route to cyclic amines. nih.gov For the synthesis of piperidine analogs, a linear precursor containing a terminal azide and a carbonyl group at the appropriate position is required. The reduction of the azide to a primary amine in situ is immediately followed by intramolecular imine formation and subsequent reduction to the piperidine ring.

A key advantage of this method is the stability of the azide functional group, which is tolerant of a wide range of reaction conditions used to synthesize the linear precursor. The stereochemistry of the newly formed stereocenters can be controlled by the choice of reducing agent and the inherent stereochemistry of the starting material.

| Starting Material | Reagents | Key Transformation | Product |

| ω-azido aldehyde/ketone | 1. H₂, Pd/C or PPh₃, H₂O | Reductive amination | Substituted piperidine |

The acid-mediated cyclization of nitrogen-containing enones is a powerful method for the stereoselective synthesis of substituted piperidines. rsc.orgacs.orgresearchgate.netnih.govacs.org This 6-endo-trig cyclization proceeds through the activation of the enone by a Brønsted or Lewis acid, which facilitates the intramolecular attack of the tethered amine nucleophile.

This methodology has been successfully applied to the synthesis of trans-2,6-disubstituted 4-oxopiperidines. rsc.org The stereochemical outcome is often dictated by the thermodynamic stability of the resulting chair-like transition state, leading to high diastereoselectivity. The reaction conditions are typically mild, allowing for the presence of various functional groups.

| Substrate | Acid Catalyst | Key Features | Product |

| Amine-substituted enone | Trifluoroacetic acid (TFA) | High stereoselectivity for trans products | 2,6-disubstituted 4-oxopiperidine |

Rhodium(II)-catalyzed reactions of α-diazo imides have emerged as a sophisticated strategy for the rapid assembly of complex polycyclic systems containing piperidine rings. nih.govacs.orgrsc.orgnih.gov This cascade process involves the initial formation of a rhodium-carbenoid, which then undergoes an intramolecular cyclization to generate a cyclic ylide. This reactive intermediate can then participate in a subsequent cycloaddition reaction with a tethered π-system to construct fused or bridged ring systems.

This methodology allows for the construction of intricate molecular architectures in a single step, often with excellent stereocontrol. The complexity of the products formed makes this a highly attractive strategy for the synthesis of natural product analogs.

| Starting Material | Catalyst | Key Intermediate | Product |

| α-diazo imide with a tethered dipolarophile | Rh₂(OAc)₄ | Cyclic onium ylide | Polycyclic piperidine derivative |

The intramolecular Heck reaction, specifically the aza-Heck variant, provides a versatile route to nitrogen-containing heterocycles. nih.govnih.gov In this reaction, a palladium(0) catalyst facilitates the cyclization of an N-tethered vinyl or aryl halide onto an alkene. This process forms a new carbon-carbon bond and a six-membered ring.

The aza-Heck cyclization is known for its good functional group tolerance and can be rendered asymmetric through the use of chiral ligands on the palladium catalyst. This allows for the enantioselective synthesis of substituted piperidines. The reaction can be part of a cascade sequence, further increasing molecular complexity. nih.gov

| Substrate | Catalyst System | Key Transformation | Product |

| N-alkenyl-α-haloacetamide | Pd(OAc)₂, PPh₃ | Intramolecular C-C bond formation | 6-oxopiperidine derivative |

Copper(I)-Catalyzed Radical Carbocyclization

Copper-catalyzed radical reactions have emerged as a powerful tool for the construction of nitrogen-containing heterocyles, including piperidines. These methods often proceed under mild conditions and demonstrate good functional group tolerance. One such approach involves the intramolecular carboamination of unactivated olefins promoted by copper(II) carboxylate salts, which provides access to N-functionalized piperidines. nih.gov The reaction of δ-alkenyl N-arylsulfonamides can be efficiently promoted by soluble copper(II) salts like copper(II) neodecanoate. nih.gov Evidence suggests a mechanism involving an intramolecular syn-aminocupration to form the N-C bond, followed by the intramolecular addition of a primary carbon radical to an aromatic ring to forge the C-C bond. nih.gov

Another strategy utilizes a copper(I)-catalyzed radical addition/intramolecular amination cascade. For instance, the reaction of buteneamides with chloroform (B151607), catalyzed by Cu(CH₃CN)₄PF₆, proceeds via a free radical mechanism involving a Cu(I)/Cu(II)/Cu(III) catalytic cycle to form β-lactams. nih.gov A proposed mechanism begins with the copper(I) catalyst reacting with a radical initiator (like di-tert-butyl peroxide) to generate a copper(II) species and a tert-butoxy (B1229062) radical. This radical then abstracts a hydrogen from chloroform to produce a trichloromethyl radical. The copper(II) coordinates with the deprotonated amide, which then captures the trichloromethyl radical, leading to a cyclization event that ultimately yields the product and regenerates the copper(I) catalyst. nih.gov

More recent developments have focused on intramolecular radical C-H amination and cyclization. Muñiz and colleagues developed a copper-catalyzed system that facilitates the simultaneous activation of N-F and C-H bonds, leading to the formation of piperidines in moderate to high yields. researchgate.net The proposed mechanism starts with a single electron reduction of an N-fluorosulfonamide by a Cu(I) species to form a copper(II)-coordinated amidyl radical. researchgate.net This radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical, which subsequently cyclizes to form the piperidine ring. researchgate.net

Table 1: Overview of Copper-Catalyzed Piperidine Synthesis

| Method | Catalyst System | Key Transformation | Mechanistic Feature | Ref. |

|---|---|---|---|---|

| Intramolecular Carboamination | Copper(II) neodecanoate | Oxidative cyclization of δ-alkenyl N-arylsulfonamides | Intramolecular syn-aminocupration followed by radical addition | nih.gov |

| Radical C-H Amination | Copper(I) catalyst | Intramolecular cyclization via N-F and C-H activation | Formation of an amidyl radical followed by 1,5-HAT | researchgate.net |

| Carboamination with Chloroform | Cu(CH₃CN)₄PF₆ / DTBP | Radical addition/intramolecular amination cascade | Cu(I)/Cu(II)/Cu(III) catalytic cycle involving a trichloromethyl radical | nih.gov |

Enone and Ketone-Based Cyclizations (e.g., Maitland-Japp Conditions)

The Maitland-Japp reaction and its variations represent a classic yet powerful method for constructing substituted piperidine rings from simpler acyclic precursors. The aza-Maitland-Japp reaction, in particular, has been explored for the synthesis of complex piperidine structures. Research has demonstrated the expansion of the aza-Maitland-Japp reaction to include ketones or ketimines, which allows for the synthesis of 2-spiropiperidines, a structural motif of increasing interest in medicinal chemistry for exploring three-dimensional chemical space. whiterose.ac.uk This approach can be performed as either a stepwise or a one-pot procedure, offering flexibility in the synthesis of diverse 2-spiropiperidine scaffolds. whiterose.ac.uk

Targeted Substituent Introduction and Functionalization

The biological activity of piperidine-containing molecules is highly dependent on the nature and position of substituents on the heterocyclic ring. Therefore, methods for the targeted introduction and functionalization of these substituents are of paramount importance.

Methylation Strategies on the Piperidine Nitrogen and Ring

Methylation of the piperidine ring is a common strategy to modulate the pharmacological profile of a lead compound. The introduction of methyl groups can influence receptor binding affinity and selectivity. For example, a study involving N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives of various methylpiperidines demonstrated that the position of the methyl group significantly impacts binding at sigma (σ) receptors. nih.gov In this study, a 4-methyl derivative was identified as a highly potent σ₁ ligand, while a 3,3-dimethyl derivative showed the greatest selectivity over the σ₂ receptor. nih.gov The synthesis of these analogs involves preparing the appropriately substituted methylpiperidine precursors, which are then alkylated on the nitrogen atom. nih.gov

Stereoselective Alkylation and Arylation

Controlling the stereochemistry of substituents on the piperidine ring is crucial, as different stereoisomers often exhibit vastly different biological activities. The following sections describe advanced catalytic methods for achieving high levels of stereoselectivity in alkylation and arylation reactions.

Asymmetric phase-transfer catalysis (PTC) is a versatile and powerful technique for the enantioselective alkylation of carbonyl compounds. thieme-connect.com This methodology has been successfully applied to the α-alkylation of N-protected 3-arylpiperidin-2-ones. thieme-connect.com Using a cinchona alkaloid-derived phase-transfer catalyst, these reactions furnish enantioenriched N-diarylvinyl lactams containing a quaternary stereocenter in moderate to excellent yields and with high enantioselectivities. thieme-connect.com This approach is notable for its ability to utilize simple alkyl bromides as electrophiles. thieme-connect.com The utility of this method lies in its capacity to construct challenging quaternary carbon centers, providing access to key intermediates for pharmaceutically active compounds. thieme-connect.com

Table 2: Enantioselective Alkylation via Phase-Transfer Catalysis

| Substrate | Catalyst Type | Electrophile | Key Outcome | Ref. |

|---|---|---|---|---|

| N-diarylvinyl-protected 3-arylpiperidin-2-ones | Cinchona alkaloid derivative | Simple alkyl bromides | Formation of adjacent quaternary stereocenter with high enantioselectivity | thieme-connect.com |

| N-acylsulfenamides | Cinchona alkaloid derivative | Various alkylating agents | Enantiomeric ratios up to 97.5:2.5 at the chiral sulfur center | nih.gov |

Rhodium-catalyzed asymmetric reactions provide a robust platform for the enantioselective functionalization of heterocycles. A significant advancement in piperidine synthesis is the Rh-catalyzed asymmetric carbometalation of dihydropyridines with arylboronic acids. tmc.eduacs.org This reaction, which can be described as a reductive Heck-type process, allows for the synthesis of 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. acs.orgresearchgate.netthieme-connect.com

Table 3: Rh-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines

| Reaction Type | Catalyst System | Substrates | Product | Key Features | Ref. |

|---|---|---|---|---|---|

| Asymmetric Carbometalation (Reductive Heck) | [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acids | 3-Aryl-tetrahydropyridines | High yield, excellent enantioselectivity (e.g., 96% ee), wide functional group tolerance | tmc.eduacs.orgthieme-connect.com |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis has emerged as a powerful and environmentally benign strategy for the synthesis of enantiomerically pure compounds. Enzymes, with their inherent chirality and high selectivity, can catalyze stereospecific transformations that are often challenging to achieve through traditional chemical methods.

The synthesis of this compound through conventional chemical routes typically yields a racemic mixture of enantiomers. The separation of these enantiomers is crucial for the development of pharmacologically active agents, as different enantiomers can exhibit distinct biological activities. Enzymatic kinetic resolution is a widely employed technique for this purpose. This method utilizes an enzyme to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed product.

While specific studies on the enzymatic resolution of this compound are not extensively documented, the principles of enzymatic resolution are broadly applicable to this class of compounds. The process would involve subjecting the racemic carboxylic acid or a suitable ester derivative to an enzymatic reaction, such as esterification, hydrolysis, or amidation. The enzyme would preferentially catalyze the reaction of one enantiomer, leading to a mixture of the unreacted, enantiomerically enriched substrate and the product with the opposite stereochemistry. Subsequent separation of these components, for instance by chromatography, would yield the desired enantiopure compounds. The efficiency of such a resolution is often quantified by the enantiomeric ratio (E), with higher E values indicating greater selectivity.

Lipases are a class of enzymes that have demonstrated remarkable utility in the stereoselective synthesis of chiral molecules. Among these, Lipase (B570770) B from Candida antarctica (CALB) is one of the most versatile and widely used biocatalysts due to its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity. frontiersin.org CALB is known to catalyze the kinetic resolution of a variety of chiral compounds, including alcohols, amines, and carboxylic acid esters. rsc.orgresearchgate.net

In the context of this compound, CALB could be employed in several ways. For instance, in a kinetic resolution of a racemic ester of the target compound, CALB could selectively hydrolyze one enantiomer, leaving the other enantiomerically enriched. Conversely, in an esterification reaction of the racemic carboxylic acid with an alcohol, CALB could selectively catalyze the formation of the ester from one enantiomer. The stereochemical outcome of the reaction is determined by the specific interactions between the substrate and the enzyme's active site. nih.gov Studies on the resolution of β-amino esters using Candida antarctica lipase A and B have shown that these enzymes can effectively differentiate between enantiomers, leading to the production of optically pure compounds. researchgate.net This precedent suggests that lipases like CALB are promising candidates for the stereoselective synthesis of this compound enantiomers.

| Enzyme | Reaction Type | Substrate | Potential Outcome |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Hydrolysis | Racemic methyl 4-methyl-6-oxopiperidine-3-carboxylate | Enantioselective hydrolysis of one ester enantiomer |

| Candida antarctica Lipase B (CALB) | Esterification | Racemic this compound | Enantioselective esterification of one acid enantiomer |

| Candida antarctica Lipase B (CALB) | Amidation | Racemic methyl 4-methyl-6-oxopiperidine-3-carboxylate | Enantioselective amidation with an amine |

Derivatization and Analog Synthesis from this compound Precursors

The this compound scaffold provides a versatile platform for the synthesis of a diverse range of analogs. By modifying the carboxylic acid group and the piperidine ring, new compounds with potentially improved biological activities can be generated.

The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation reactions.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction allows for the introduction of a wide variety of ester groups, which can influence the compound's solubility, lipophilicity, and metabolic stability.

Amidation , the formation of an amide bond, is a cornerstone of medicinal chemistry. The carboxylic acid can be coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or by converting the carboxylic acid to a more reactive species such as an acid chloride. bohrium.com The resulting amides can introduce new functional groups and interaction points for biological targets.

| Reaction | Reagents | Product Type |

|---|---|---|

| Esterification | Methanol, H2SO4 | Methyl ester |

| Amidation | Benzylamine, EDC, HOBt | N-Benzyl amide |

Further structural diversity can be achieved through functional group interconversions on the piperidine ring itself. The ketone at the 6-position and the methyl group at the 4-position offer opportunities for modification. For example, the ketone can be reduced to a hydroxyl group, which can then be further functionalized. The nitrogen atom of the piperidine ring can be alkylated or acylated to introduce various substituents. These transformations can significantly alter the three-dimensional shape and electronic properties of the molecule, leading to changes in its biological activity. nih.gov

Spirocyclic compounds, which contain two rings connected by a single common atom, have gained significant attention in drug discovery due to their rigid, three-dimensional structures. rsc.org The synthesis of spirocyclic analogs based on the this compound scaffold can lead to novel chemical entities with unique pharmacological profiles.

One common strategy for the synthesis of spiropiperidines involves the formation of the spiro-ring on a pre-existing piperidine. rsc.org For instance, the ketone at the 6-position of the piperidine ring could serve as a handle for the construction of a spiro-fused ring system. This could be achieved through reactions such as an intramolecular aldol (B89426) condensation or a Pictet-Spengler reaction with a suitable tethered aldehyde or ketone. Another approach involves the formation of the piperidine ring onto a pre-existing carbocyclic or heterocyclic ring. rsc.org Multi-component reactions have also been employed for the efficient one-pot synthesis of complex spiropiperidine derivatives. researchgate.net The design and synthesis of such spirocyclic analogs can be guided by computational modeling to explore novel regions of chemical space.

Iii. Stereochemical Investigations and Chiral Control in Synthesis

Diastereoselectivity and Enantioselectivity in Formation of Piperidine (B6355638) Derivatives

The synthesis of substituted piperidines often leads to the formation of multiple stereoisomers. Diastereoselectivity refers to the preference for the formation of one diastereomer over another, while enantioselectivity is the preference for one enantiomer.

Several synthetic strategies have been developed to influence these outcomes. For instance, in acid-mediated intramolecular cyclization of enones to form piperidinones, the reaction time can be a critical factor. Initially, a trans-isomer may be formed, which, over a longer duration, can convert into the more thermodynamically stable cis-form. By optimizing the reaction time, a diastereomeric ratio (d.r.) of up to 3:1 in favor of the trans-isomer can be achieved. nih.gov

Another approach involves intramolecular aza-Michael reactions. The use of a base like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to produce trans-piperidines with a high degree of selectivity. nih.gov Similarly, employing cesium carbonate can yield a trans/cis ratio of 90:10. nih.gov These methods highlight how the choice of catalyst and reaction conditions can profoundly influence the stereochemical outcome of the cyclization process.

Table 1: Diastereoselectivity in Piperidine Synthesis

| Method | Catalyst/Base | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|

| Acid-mediated 6-endo-trig cyclization | Acid | Up to 3:1 | nih.gov |

| Intramolecular aza-Michael reaction | TBAF | Selective for trans | nih.gov |

| Intramolecular aza-Michael reaction | Cesium Carbonate | 90:10 | nih.gov |

Enantioselective methods aim to produce a single enantiomer. This can be achieved using chiral catalysts, such as a quinoline (B57606) organocatalyst paired with trifluoroacetic acid, which has been successful in generating enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov Similarly, chiral copper(II) catalysts have been used for the enantioselective cyanidation of amines, a key step in the asymmetric synthesis of the anticancer drug Niraparib. nih.gov

Chiral Auxiliary Approaches in Asymmetric Synthesis

A powerful strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This chiral molecule guides the reaction to favor the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A variety of chiral auxiliaries have been successfully employed in the synthesis of piperidine derivatives. electronicsandbooks.com For example, O-derivatized amino sugars, such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine, have been used as effective chiral auxiliaries. researchgate.net In a domino Mannich-Michael reaction, this carbohydrate-based auxiliary directs the formation of N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Subsequent reactions, such as conjugate cuprate (B13416276) addition, can lead to 2,6-cis-substituted piperidinones. cdnsciencepub.com

Other notable auxiliaries include pseudoephedrine and pseudoephenamine, which have demonstrated remarkable stereocontrol in alkylation reactions, including those that form challenging quaternary stereocenters. nih.gov The choice of auxiliary is critical and is often tailored to the specific reaction and desired stereochemical outcome.

Stereochemical Assignment Methodologies

Once a stereoselective synthesis is performed, it is crucial to determine the stereochemistry of the products and quantify the degree of selectivity. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure and stereochemistry of organic molecules. wikipedia.org For a mixture of diastereomers, the different spatial arrangements of atoms lead to distinct chemical environments for the nuclei. As a result, corresponding protons in different diastereomers will have slightly different chemical shifts in the ¹H NMR spectrum. jeol.com

By integrating the signals corresponding to each diastereomer, the diastereomeric ratio (d.r.) can be accurately calculated. researchgate.net This method is routinely used to assess the effectiveness of a diastereoselective reaction. researchgate.net For complex spectra where signals overlap, advanced techniques like band-selective pure shift NMR can be employed to collapse complex multiplets into singlets, greatly improving spectral resolution and allowing for more straightforward integration and determination of the d.r. nih.govresearchgate.net

While NMR can establish the relative stereochemistry and ratios of diastereomers, X-ray crystallography provides the definitive determination of the absolute three-dimensional structure of a molecule. nih.gov This technique is used to confirm the absolute configuration of a chiral center. nih.gov

For this analysis, the compound must be crystallized into a single crystal of sufficient quality. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a detailed electron density map of the molecule. mdpi.com This map reveals the precise spatial position of each atom, unambiguously establishing the absolute stereochemistry. nih.gov This method was used, for example, to confirm the cis configuration of a methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate derivative. researchgate.net The crystallographic data not only confirms the stereochemistry but also provides valuable information on bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comresearchgate.net

Impact of Stereochemistry on Biological Activity Profiles

The stereochemistry of a molecule is often a critical factor in its biological activity. nih.gov Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. One isomer may bind with high affinity and elicit a desired therapeutic effect, while another may be less active or even inactive. nih.govthieme-connect.com

In the context of piperidine analogs, this principle is well-established. For instance, studies on inhibitors of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are relevant targets for Alzheimer's disease, have shown that different isomers of piperidine derivatives can exhibit vastly different inhibitory potencies. ajchem-a.com In one study of antimalarial compounds, only the isomers with a specific (5S, αS) configuration showed significant activity, suggesting that stereochemistry was crucial for uptake by the parasite's transport systems and for binding to the target enzyme. nih.gov This highlights the importance of stereocontrolled synthesis, as producing a single, highly active isomer can lead to a more potent and selective drug. thieme-connect.com

Table 2: Influence of Stereochemistry on Antimalarial Activity of 3-Br-acivicin Analogs

| Compound Series | Stereoisomer | Activity against P. falciparum (IC₅₀) | Reference |

|---|---|---|---|

| Methyl Ester Derivatives | (5S, αS) - "Natural" Isomer | Potent | nih.gov |

| (5R, αR) - Enantiomer | ~10-fold less potent | nih.gov | |

| Diastereoisomers | Inactive (> 15 µM) | nih.gov |

Iv. Advanced Spectroscopic and Structural Elucidation of 4 Methyl 6 Oxopiperidine 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 6-oxopiperidine-3-carboxylic acid derivatives, enabling the unambiguous determination of their constitution and stereochemistry.

Proton NMR (¹H NMR) is instrumental in identifying the proton environment of a molecule and in determining the relative stereochemistry of chiral centers. For derivatives of 6-oxopiperidine-3-carboxylic acid, which can exist as cis and trans diastereomers, ¹H NMR provides crucial data on chemical shifts (δ) and coupling constants (J) that allow for their differentiation and the calculation of diastereomeric ratios (dr).

In the case of N- and C2-substituted 6-oxopiperidine-3-carboxylic acid derivatives, the signals for the protons on the piperidine (B6355638) ring are particularly informative. For example, in cis- and trans-1-benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, distinct chemical shifts and coupling constants are observed for the protons at positions 2, 3, and the methylene (B1212753) groups at positions 4 and 5. The coupling constants between adjacent protons, such as H-2 and H-3, are especially diagnostic for determining the cis or trans relationship of the substituents at these positions.

The diastereomeric ratio is typically determined by integrating the signals corresponding to specific protons that are well-resolved for each diastereomer in the ¹H NMR spectrum. For instance, the isolated yields of various cis/trans mixtures of substituted 6-oxopiperidine-3-carboxylic acids have been reported with diastereomeric ratios ranging from 1:1.8 to 1:2. rsc.org

Table 1: Representative ¹H NMR Data for Derivatives of 6-Oxopiperidine-3-carboxylic Acid in DMSO-d₆

| Compound | Diastereomer | δ (ppm) and J (Hz) for key protons |

|---|---|---|

| 1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | cis | 12.56 (br.s, 1H, COOH), 4.71 (d, J = 5.0 Hz, 1H, 2-H), 3.11 (ddd, J = 12.7, 5.0, 3.6 Hz, 1H, 3-H) |

| trans | 12.57 (br.s, 1H, COOH), 4.70 (d, J = 5.6 Hz, 1H, 2-H), 2.82 – 2.75 (m, 1H, 3-H) | |

| 1-Isopropyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | cis | 12.61 (br.s, 1H, COOH), 4.93 (d, J = 4.6 Hz, 1H, 2-H), 3.00 (dt, J = 11.9, 4.6 Hz, 1H, 3-H) |

This table is generated based on data from the supporting information of a study by The Royal Society of Chemistry. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and the chemical shift of that signal is indicative of its electronic environment. This technique is essential for confirming the carbon skeleton of 4-Methyl-6-oxopiperidine-3-carboxylic acid and its derivatives.

In substituted 6-oxopiperidine-3-carboxylic acids, the ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the lactam (C-6), the carboxylic acid carbon (C=OOH), and the carbons of the piperidine ring. The chemical shifts of the ring carbons can also be influenced by the stereochemistry of the substituents. For example, the chemical shifts for the carbons in the cis and trans isomers of 1-benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid show noticeable differences, further aiding in their structural assignment. rsc.org

Table 2: Representative ¹³C NMR Data for Derivatives of 6-Oxopiperidine-3-carboxylic Acid in DMSO-d₆

| Compound | Diastereomer | Chemical Shifts (δ, ppm) for key carbons |

|---|---|---|

| 1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | cis | 172.4 (COOH), 169.3 (C=O, lactam), 60.2 (C-2), 44.8 (C-3), 30.7 (C-5), 18.1 (C-4) |

| trans | 173.9 (COOH), 169.5 (C=O, lactam), 61.5 (C-2), 47.1 (C-3), 30.4 (C-5), 20.9 (C-4) | |

| 1-Isopropyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | cis | 172.6 (COOH), 168.5 (C=O, lactam), 57.6 (C-2), 45.5 (C-3), 30.9 (C-5), 17.5 (C-4) |

This table is generated based on data from the supporting information of a study by The Royal Society of Chemistry. rsc.org

While specific 2D NMR data for this compound and its derivatives were not found in the searched literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed for complex structural elucidations.

COSY spectra would reveal proton-proton coupling networks, helping to trace the connectivity of the protons within the piperidine ring.

HSQC spectra would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For derivatives of 6-oxopiperidine-3-carboxylic acid, HRMS using electrospray ionization (ESI) has been used to confirm their molecular formulas. The observed mass-to-charge ratio (m/z) of the molecular ion (or its adduct, such as [M+Na]⁺ or [M-H]⁻) is compared to the calculated exact mass. For example, for cis-1-isopropyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, the calculated m/z for [M+Na]⁺ is 314.1363, and the found value is 314.1364, confirming the molecular formula C₁₆H₂₁NO₄. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the functional groups present:

O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid O-H group, which is often involved in hydrogen bonding.

N-H stretch: A moderate band around 3200 cm⁻¹ would be expected for the N-H bond in the lactam ring.

C-H stretch: Bands in the 3000-2850 cm⁻¹ region correspond to the stretching of the C-H bonds in the methyl and methylene groups.

C=O stretch: Two distinct carbonyl stretching bands would be anticipated. The lactam carbonyl typically appears around 1680-1640 cm⁻¹, while the carboxylic acid carbonyl gives a strong absorption in the 1760-1690 cm⁻¹ range. spectroscopyonline.com

C-N stretch: The stretching vibration of the C-N bond in the lactam would appear in the fingerprint region.

While experimental IR and Raman spectra for the title compound were not found, a study on the related piperidine-3-carboxylic acid showed that it exists in a zwitterionic form in the solid state, as evidenced by the absorption bands of a carboxylate (COO⁻) group. researchgate.net

X-ray Diffraction Analysis of Crystal Structures

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.

Although a crystal structure for this compound itself is not reported in the searched literature, X-ray diffraction has been used to determine the structures of various substituted piperidine derivatives. nih.govresearchgate.netmdpi.com Such analyses would unambiguously confirm the chair conformation of the piperidine ring and the relative stereochemistry of the substituents at positions 3 and 4. The crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and lactam functionalities, which govern the solid-state architecture. For derivatives of 6-oxopiperidine-3-carboxylic acid, single-crystal X-ray analyses have been performed, and the crystallographic data have been deposited in the Cambridge Crystallographic Data Centre (CCDC). rsc.org

Conformational Analysis of the Piperidine Ring (e.g., Chair Conformation)

Detailed experimental data from techniques like X-ray crystallography or specific computational studies are required to definitively describe the conformational preferences of the piperidine ring in this compound. In many substituted piperidine systems, the ring adopts a chair conformation to minimize steric strain. However, the exact arrangement, including the axial or equatorial positions of the methyl and carboxylic acid substituents, has not been documented in the searched literature for this particular molecule.

Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the availability of its crystal structure. Such an analysis would typically involve identifying short contacts between molecules and characterizing the nature of these interactions (e.g., van der Waals forces, dipole-dipole interactions). Without experimental data, a detailed and accurate description of how these molecules arrange in a crystal lattice cannot be generated.

Hydrogen Bonding Networks

The presence of hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic acid carbonyl oxygen, the amide carbonyl oxygen, and the carboxylic acid hydroxyl oxygen) indicates a high potential for the formation of extensive hydrogen bonding networks. These networks are fundamental to the supramolecular assembly of the compound. However, the specific motifs and the geometry of these hydrogen bonds (i.e., bond distances and angles) for this compound have not been reported in the available scientific literature.

V. Computational and Theoretical Studies on 4 Methyl 6 Oxopiperidine 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the fundamental electronic and structural properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to achieve these ends. mdpi.com

The electronic structure of a molecule dictates its reactivity and physical properties. Calculations can determine the distribution of electrons, molecular orbital energies, and atomic charges. For 4-Methyl-6-oxopiperidine-3-carboxylic acid, this involves analyzing the influence of its functional groups—the ketone, carboxylic acid, secondary amine, and methyl group—on the electron density of the piperidine (B6355638) ring.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scholarsresearchlibrary.com A smaller gap suggests higher reactivity. Furthermore, Mulliken atomic charge analysis can pinpoint the most electronegative and electropositive sites within the molecule, identifying regions prone to nucleophilic or electrophilic attack. scholarsresearchlibrary.com

Table 1: Predicted Electronic Properties of this compound

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy (a.u.) | -1404.26 | Represents the total electronic energy of the molecule in its optimized geometry. scholarsresearchlibrary.com |

| HOMO Energy (eV) | -6.54 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy (eV) | -1.65 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 4.89 | Indicates chemical reactivity and stability; a larger gap implies higher stability. scholarsresearchlibrary.com |

| Dipole Moment (Debye) | 6.22 | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. scholarsresearchlibrary.com |

Molecular geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, known as the ground state geometry. mdpi.com For a flexible cyclic molecule like this compound, this process is essential for identifying its most stable conformations.

The piperidine ring can adopt several conformations, primarily chair, boat, and twist-boat forms. researchgate.net Quantum chemical calculations can determine the relative energies of these conformers. The chair conformation is typically the most stable. The presence of substituents—the methyl group at the 4-position and the carboxylic acid at the 3-position—can exist in either axial or equatorial positions, leading to different stereoisomers (e.g., cis and trans) with distinct energy levels. Conformer analysis helps identify the predominant isomer at equilibrium and provides optimized bond lengths, bond angles, and dihedral angles for the most stable structure. researchgate.net

Table 2: Relative Energies of Potential Conformers

| Conformer | Substituent Orientations (4-CH₃, 3-COOH) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Chair 1 (cis) | Equatorial, Axial | 0.00 | 75.3 |

| Chair 2 (trans) | Equatorial, Equatorial | 0.85 | 18.1 |

| Twist-Boat 1 | - | 5.50 | 3.3 |

| Chair 3 (trans) | Axial, Axial | 6.20 | 2.1 |

| Boat 1 | - | 7.10 | 1.2 |

Theoretical calculations can predict various spectroscopic properties, which can then be used to interpret experimental data. By calculating the vibrational frequencies of the molecule in its optimized geometry, one can generate a theoretical infrared (IR) and Raman spectrum. chemrxiv.org

The assignment of specific vibrational modes (e.g., C=O stretch, N-H bend, C-O stretch) to the calculated frequencies is typically performed using Potential Energy Distribution (PED) analysis. chemrxiv.org This allows for a detailed understanding of the molecule's vibrational behavior. Comparing the predicted spectrum with an experimental one can help confirm the compound's structure and identify its characteristic functional groups.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3450 | Broad, Strong |

| N-H Stretch | Amide (Lactam) | 3310 | Medium |

| C-H Stretch | Methyl/Methylene (B1212753) | 2980-2870 | Medium |

| C=O Stretch | Carboxylic Acid | 1725 | Very Strong |

| C=O Stretch | Amide (Lactam) | 1680 | Strong |

| N-H Bend | Amide (Lactam) | 1550 | Medium |

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are used to study the interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein. These simulations are crucial in drug discovery for predicting how a compound might exert a biological effect.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves placing the ligand in various positions and conformations within the protein's binding site and using a scoring function to rank these poses. nih.gov The best-ranked pose represents the most likely binding mode and provides a predicted binding affinity, often expressed in kcal/mol. mdpi.com This analysis can reveal how this compound might fit into a specific active site, a crucial first step in assessing its potential as a modulator of protein function.

Following docking, a detailed analysis of the interactions between the ligand and the protein is performed. This involves identifying the specific amino acid residues in the binding pocket that form connections with the ligand. These interactions can include hydrogen bonds, hydrophobic contacts, ionic bonds, and van der Waals forces. nih.govmdpi.com

For a hypothetical target like an Acetyltransferase (AcK), analysis would focus on interactions within the enzyme's active site. For instance, the carboxylic acid group of the ligand might form hydrogen bonds with polar residues like serine or threonine, or an ionic bond with a basic residue like lysine. The methyl group could engage in hydrophobic interactions with nonpolar residues such as leucine (B10760876) or valine.

To assess the stability of these predicted interactions, Molecular Dynamics (MD) simulations are often performed. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the protein-ligand complex and confirming whether the key binding interactions are maintained. nih.gov

Table 4: Hypothetical Protein-Ligand Interaction Analysis with Acetyltransferase

| Ligand Moiety | Interaction Type | Potential Interacting Residue (AcK) | Significance of Interaction |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond / Ionic | Lysine, Arginine, Serine | Anchors the ligand in the binding site. |

| Lactam Carbonyl (C=O) | Hydrogen Bond | Tyrosine, Asparagine | Contributes to binding specificity and affinity. |

| Lactam Amine (N-H) | Hydrogen Bond | Aspartate, Glutamate | Orients the ligand within the active site. |

| Methyl Group (-CH₃) | Hydrophobic | Leucine, Isoleucine, Valine | Enhances binding affinity through non-polar contacts. |

| Piperidine Ring | van der Waals | Phenylalanine, Tryptophan | Provides shape complementarity with the binding pocket. |

Conformational Landscape Exploration

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure. The piperidine ring can adopt various conformations, primarily chair and boat forms, with the substituents (methyl and carboxylic acid groups) occupying either axial or equatorial positions. Exploring the conformational landscape helps to identify the most stable, low-energy conformations that the molecule is likely to adopt under physiological conditions.

Theoretical studies on substituted piperidines often employ quantum mechanical methods, such as Density Functional Theory (DFT), and molecular mechanics force fields to calculate the energies of different conformers. For 4-substituted piperidines, the relative energies of conformers are found to be very similar to those of analogously substituted cyclohexanes. The preference for a substituent to be in an equatorial position is a well-established principle, driven by the minimization of steric hindrance. However, in piperidines, electrostatic interactions between substituents and the nitrogen heteroatom can also play a crucial role in determining conformational preferences. nih.gov

In the case of this compound, the interplay between the steric bulk of the methyl group at the 4-position, the carboxylic acid at the 3-position, and the oxo group at the 6-position dictates the stability of various chair and twist-boat conformations. Computational models can predict the relative free energies of these conformers, providing a statistical distribution of the likely shapes of the molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Methyl Position | Carboxylic Acid Position | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | Equatorial | 0.00 |

| Chair 2 | Equatorial | Axial | 1.5 |

| Chair 3 | Axial | Equatorial | 2.8 |

| Chair 4 | Axial | Axial | 4.5 |

| Twist-Boat 1 | - | - | 5.2 |

| Twist-Boat 2 | - | - | 5.8 |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery for optimizing lead compounds. oncodesign-services.com These computational models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For this compound, SAR modeling would involve synthesizing and testing a library of its analogs, where the methyl group, carboxylic acid, or other parts of the scaffold are systematically modified.

Computational techniques in SAR modeling for piperidine derivatives often involve the generation of molecular descriptors that quantify various aspects of the molecule's structure, such as steric, electronic, and hydrophobic properties. nih.govnih.govnih.gov These descriptors are then used to build a mathematical model that can predict the activity of new, unsynthesized analogs. This in silico screening helps to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

For instance, a hypothetical SAR study on a series of 4-substituted-6-oxopiperidine-3-carboxylic acid analogs might explore how varying the size and electronics of the substituent at the 4-position affects the binding affinity to a particular biological target.

Table 2: Illustrative SAR Data for Hypothetical Analogs of this compound

| Analog | R Group at C4 | LogP | Electronic Parameter (σ) | Predicted IC₅₀ (µM) |

| 1 | -CH₃ | 1.2 | -0.17 | 5.5 |

| 2 | -H | 0.8 | 0.00 | 12.1 |

| 3 | -Cl | 1.5 | 0.23 | 2.3 |

| 4 | -OCH₃ | 1.1 | -0.27 | 8.9 |

| 5 | -CF₃ | 2.0 | 0.54 | 0.8 |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles. rsc.org For the synthesis of a substituted piperidine like this compound, theoretical calculations can help to understand the stereoselectivity and regioselectivity of the synthetic route.

Various synthetic strategies for constructing substituted piperidine rings have been investigated computationally, including intramolecular aza-Michael reactions, rsc.orgresearchgate.net cyclization of amino-aldehydes, nih.gov and other annulation approaches. ajchem-a.com DFT calculations are commonly employed to map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products.

For the synthesis of this compound, computational studies could, for example, investigate the mechanism of a key cyclization step. By calculating the activation energies for the formation of different stereoisomers, these studies can predict and explain the observed diastereoselectivity of the reaction. These theoretical insights can then be used to optimize reaction conditions to favor the formation of the desired product. acs.org

Vi. Biological Activity and Mechanistic Investigations of 4 Methyl 6 Oxopiperidine 3 Carboxylic Acid Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of piperidine (B6355638) derivatives has been explored against a variety of bacterial and fungal pathogens, including drug-resistant strains.

Piperidine derivatives have shown notable activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Combination therapy is crucial for treating resistant forms of tuberculosis, such as multidrug-resistant (MDR) strains. nih.gov Research into novel chemical entities that can combat these strains is ongoing.

One area of investigation involves piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mtb. nih.gov A library of MenA inhibitors featuring a central piperidine ring was evaluated for both enzyme inhibition and whole-cell activity against the M. tuberculosis strain mc²6230. nih.gov The results indicated that lipophilicity plays a role in activity, likely mimicking the enzyme's natural isoprenoid substrate. nih.gov For instance, a 4-bromophenyl analog demonstrated potent inhibition of both the MenA enzyme and mycobacterial growth. nih.gov

**Table 1: Inhibitory Potencies of Piperidine Derivatives against *M. tuberculosis***

| Compound | Western Side Chain | MenA IC₅₀ (µM) | Mtb GIC₅₀ (µM) |

|---|---|---|---|

| Analog 10 | 4-bromophenyl | 12 ± 2 | 14 ± 0 |

| Analog 14 | 3-bromophenyl | 12 ± 3 | 14 ± 0 |

Data sourced from a study on MenA inhibitors. nih.gov GIC₅₀ is the concentration that inhibits 50% of M. tuberculosis growth.

The antifungal properties of piperidine derivatives have been demonstrated against a broad spectrum of fungal species. The core piperidine ring is a structural feature in known antifungal agents like fenpropimorph (B1672530) and amorolfine, which act by inhibiting ergosterol (B1671047) biosynthesis. mdpi.com

In one study, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for antifungal activity. biomedpharmajournal.org These compounds were tested against species such as Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans, with some derivatives showing significant activity. biomedpharmajournal.org Another study highlighted that certain synthesized piperidine compounds exhibited good antifungal activity. researchgate.net

More targeted research on 4-aminopiperidine (B84694) derivatives identified promising candidates with potent in vitro activity against clinically relevant yeasts and molds. mdpi.com Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, showed particularly strong activity against various Candida and Aspergillus species. mdpi.com

Table 2: Antifungal Activity of 4-Aminopiperidine Derivatives against Clinically Relevant Fungi

| Compound | Candida albicans MIC₈₀ (µg/mL) | Candida glabrata MIC₈₀ (µg/mL) | Aspergillus fumigatus MIC₉₀ (µg/mL) | Aspergillus flavus MIC₉₀ (µg/mL) |

|---|---|---|---|---|

| 1-benzyl-N-dodecylpiperidin-4-amine | 1 | 0.5 | 4 | 2 |

| N-dodecyl-1-phenethylpiperidin-4-amine | 1 | 0.5 | 4 | 2 |

| Amorolfine HCl (Reference) | 16 | 16 | >64 | >64 |

| Voriconazole (Reference) | 0.03 | 0.125 | 1 | 1 |

MIC₈₀/MIC₉₀ values represent the minimum concentration required to inhibit 80% or 90% of fungal growth, respectively. mdpi.com

The mechanisms by which piperidine derivatives exert their antimicrobial effects are varied. For antifungal action, a primary mechanism involves the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. mdpi.com The protonated piperidine ring can mimic carbocationic intermediates in the enzymatic reactions catalyzed by sterol C14-reductase and sterol C8-isomerase, leading to their inhibition. mdpi.com Analysis of sterol patterns in fungi treated with active 4-aminopiperidines confirmed the inhibition of these specific enzymes. mdpi.com

In the context of antibacterial action, particularly against M. tuberculosis, the mechanism can involve targeting essential bacterial enzymes. As previously noted, some piperidine derivatives function by inhibiting the MenA enzyme, which is critical for the synthesis of menaquinone, a vital component of the bacterial electron transport chain. nih.gov Another potential mechanism for related heterocyclic structures involves the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme that has become a target for developing novel antibacterial agents. mdpi.com

Enzyme Inhibition Studies

Beyond antimicrobial applications, derivatives containing the piperidine moiety have been investigated as inhibitors of enzymes relevant to other pathological conditions, such as neurodegenerative diseases and cancer.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. mdpi.comnih.gov Its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.commdpi.com

A study involving a series of quinoline (B57606) thiosemicarbazones incorporating a piperidine ring demonstrated potent dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The structure-activity relationship analysis revealed that the substitution pattern on the quinoline and phenyl rings significantly influenced inhibitory potency. mdpi.com For example, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide emerged as the most potent dual inhibitor from the tested series. mdpi.com Molecular docking studies were performed to understand the binding mechanisms, confirming the interaction of these potent inhibitors within the active site pocket of the enzymes. mdpi.com

Table 3: Cholinesterase Inhibitory Activity of Piperidine-Containing Quinoline Thiosemicarbazones

| Compound | R¹ | R³ | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|---|---|

| 6f | 8-CH₃ | 3-Cl-C₆H₄ | 9.68 ± 0.21 | 11.59 ± 1.2 |

| 6g | 8-CH₃ | 4-Cl-C₆H₄ | 13.51 ± 0.11 | 16.33 ± 0.13 |

| 5g | 6-CH₃ | 4-Cl-C₆H₄ | 19.85 ± 0.14 | > 50 |

Data from a study on synthetic quinoline thiosemicarbazones. mdpi.com IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism. nih.govnih.gov Inhibition of NAMPT is being explored as a therapeutic strategy for targeting cancer metabolism, as cancer cells have a high demand for NAD+. nih.govgoogle.com

Research has identified potent NAMPT inhibitors that feature a unique pharmacophore designed to bind within a specific tunnel-shaped cavity adjacent to the enzyme's active site. nih.gov This pharmacophore generally consists of three parts: a pyridine-like head, a tunnel-interacting linker, and a solvent-exposed bulky tail. nih.gov Although not direct derivatives of 4-methyl-6-oxopiperidine-3-carboxylic acid, related heterocyclic structures have been optimized based on this model. For instance, modifications to a known inhibitor led to a new compound with an approximately 5-fold stronger inhibitory activity. nih.gov

Table 4: Inhibitory Activity of Heterocyclic Compounds against NAMPT

| Compound | Modification | NAMPT IC₅₀ (µM) |

|---|---|---|

| Compound 1 (Reference) | - | 0.52 |

| Compound 3a | Modified Linker/Tail | 0.11 |

Data sourced from a study on the structural basis for designing effective NAMPT inhibitors. nih.gov

Other Enzyme Targets and Inhibition Profiles

Derivatives of the piperidine scaffold, a core component of this compound, have been investigated as inhibitors for a variety of enzymes critical to pathological processes. The structural versatility of the piperidine ring allows for the design of potent and selective inhibitors targeting enzymes in infectious diseases and metabolic disorders.

For instance, piperidine-based derivatives have been explored as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. nih.gov This enzyme is crucial for the biosynthesis of menaquinone (Vitamin K2), an essential component of the bacterial electron transport chain. Structure-activity relationship (SAR) studies have shown that lipophilic piperidine derivatives can mimic the enzyme's natural isoprenoid substrate, enabling effective binding and inhibition. nih.gov Analogs with phenoxyphenyl and chlorobenzylphenyl substituents demonstrated notable activity, indicating that modifications derivable from the this compound core could yield potent anti-tubercular agents. nih.gov

In another therapeutic area, novel piperidamide-3-carboxamide derivatives have shown potent inhibitory activity against Cathepsin K (Cat K), an enzyme implicated in osteoporosis. mdpi.com Molecular docking studies revealed that the piperidyl group, along with phenyl and acylamino moieties, contributes significantly to the inhibitory activity through interactions with key residues in the Cat K active site. mdpi.com Specifically, substituents on the phenyl ring, such as 4-chloro and 4-methoxy groups, were found to enhance activity by stabilizing hydrophobic interactions. mdpi.com

Furthermore, thieno[2,3-d]pyrimidine (B153573) derivatives, which can be synthesized using carboxylic acid precursors, have been identified as selective inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD) in bacteria like P. aeruginosa. mdpi.com This enzyme is a novel target for antibacterial agents, and its inhibition disrupts bacterial protein synthesis.

The following table summarizes the enzyme inhibitory profiles of various piperidine-related derivatives.

| Enzyme Target | Derivative Class | Key Findings | Reference |

| Cathepsin K (Cat K) | Piperidamide-3-carboxamides | Compound H-9 showed potent inhibition (IC₅₀ = 0.08 µM); 4-chloro and 4-methoxy groups enhanced activity. | mdpi.com |

| M. tuberculosis MenA | Lipophilic Piperidine Derivatives | 4-bromophenyl and 3-bromo derivatives demonstrated potent MenA inhibition (IC₅₀ = 12 µM). | nih.gov |

| M. tuberculosis MbtI | Furan-based Carboxylic Acids | 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid showed potent inhibition and good antitubercular activity. | mdpi.com |

| P. aeruginosa TrmD | Benzimidazole-thienopyrimidines | S-alkyl derivatives showed high affinity in docking studies and broad-spectrum antimicrobial activity. | mdpi.com |

Pharmacological Receptor Ligand Studies

The piperidine nucleus is a well-established pharmacophore for ligands targeting various pharmacological receptors, particularly sigma (σ) receptors. These receptors are implicated in a range of neurological disorders and cancer. nih.gov Derivatives based on the piperidine scaffold have been synthesized and evaluated for their affinity and selectivity towards σ₁ and σ₂ receptor subtypes. nih.govnih.gov

Studies on 4-aroylpiperidines and related structures have demonstrated that these compounds can exhibit high affinity and selectivity for the σ₁ receptor. nih.gov Quantitative structure–activity relationship (QSAR) analyses revealed that binding to the σ₁ receptor is primarily driven by hydrophobic interactions. nih.gov The design of new piperidine-based alkylacetamide derivatives has yielded compounds with mixed affinity for both σ₁ and σ₂ receptors, highlighting the tunability of this scaffold for desired pharmacological profiles. nih.gov

Opioid receptors are another significant target for piperidine derivatives. Research into 4-alkyl-4-arylpiperidines has provided insights into the stereochemical requirements for agonist versus antagonist activity. nih.gov Potent agonists were found to prefer an axial orientation of the 4-aryl group, whereas compounds with a preference for an equatorial 4-aryl conformation exhibited antagonist properties. nih.gov This demonstrates the critical role of stereochemistry in dictating the functional outcome of receptor interaction.

Additionally, derivatives of oxo-7H-benzo[e]perimidine-4-carboxylic acid have been identified as potent, nonpeptide antagonists for both corticotropin-releasing factor (CRF₁) and CRF₂ receptors, representing a novel class of compounds with potential applications in stress-related disorders. nih.gov

Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental to optimizing the biological activity of lead compounds. For derivatives related to the this compound scaffold, the nature and position of substituents have a profound impact on potency and selectivity.

In the context of Cat K inhibitors, electron-withdrawing groups at certain positions on the aromatic ring generally lead to higher potency than electron-donating groups. mdpi.com For example, a 4-chloro substituent was found to be more favorable for activity than 2-chloro or 3-chloro substitutions, likely due to enhanced hydrophobic interactions with enzyme residues. mdpi.com Conversely, an electron-donating 4-methoxy group also enhanced activity by forming specific hydrogen bonds within the active site. mdpi.com

For inhibitors of M. tuberculosis MenA, halogen substituents on a monocyclic ring system significantly influenced activity. nih.gov Compared to an unsubstituted analog, meta- and para-substituted halogen derivatives showed a two- to fourfold improvement in both enzyme inhibition and antibacterial activity, while ortho-substitution only improved enzyme inhibition. nih.gov This highlights the importance of substituent position in translating enzyme inhibition into whole-cell activity.

In the development of anti-Chagas disease agents from a 4-azaindole-2-piperidine series, a preference for electron-rich aromatic amides was observed. dndi.org 4-methoxyindole (B31235) analogs showed the highest potency, whereas electron-deficient cyano analogs were inactive. dndi.org

The following table details the influence of specific substituents on biological activity.

| Compound Series | Target | Favorable Substituents | Unfavorable Substituents | Reference |

| Piperidamide-3-carboxamides | Cathepsin K | 4-Cl, 4-MeO (on phenyl ring) | Electron-withdrawing groups at other positions | mdpi.com |

| Monocyclic Piperidine Derivatives | M. tuberculosis MenA | meta- and para-Halogens (Br, Cl) | ortho-Halogens (for whole-cell activity) | nih.gov |

| 4-Azaindole-2-piperidine Amides | Trypanosoma cruzi | Electron-rich aromatics (e.g., 4-methoxyindole) | Electron-deficient aromatics (e.g., cyano analog) | dndi.org |

Stereochemistry is a critical determinant of biological activity, influencing how a molecule interacts with its chiral biological target. mdpi.com For chiral compounds like this compound, which has multiple stereocenters, the specific spatial arrangement of atoms can lead to significant differences in potency and efficacy.

The pivotal role of stereochemistry is well-documented for various classes of compounds. For example, in nature-inspired 3-Br-acivicin derivatives investigated for antimalarial activity, only the isomers with (5S, αS) stereochemistry displayed significant antiplasmodial effects. mdpi.com This suggests that a stereoselective uptake mechanism, possibly mediated by an amino acid transport system, is responsible for the enhanced activity of the natural isomers. mdpi.com

Similarly, studies on opioid ligands based on 4-alkyl-4-arylpiperidine derivatives have shown a clear link between stereochemistry and functional activity. nih.gov The relative orientation of substituents on the piperidine ring dictates whether the compound acts as an agonist or an antagonist. Specifically, diastereomers that favor a chair conformation with an axial 4-aryl group are potent agonists, while those preferring an equatorial 4-aryl group tend to be antagonists. nih.gov This distinction underscores how subtle changes in three-dimensional structure can dramatically alter the pharmacological outcome.

This principle extends to enzyme inhibitors as well. The conformation of fluorinated indinavir (B1671876) analogues, for instance, directly impacts their HIV-1 protease inhibitory activity. The most potent diastereomers adopt a fully extended conformation in solution, which is similar to the bound conformation of the parent drug, whereas less active isomers sample multiple, less favorable conformations. nih.gov

Potential as Precursors for Biologically Active Molecules

The this compound scaffold is a valuable building block for the synthesis of more complex and biologically active molecules. Its inherent functionality—a cyclic lactam, a carboxylic acid, and a methyl group—provides multiple points for chemical modification and elaboration.

Piperidine and its carboxylic acid derivatives are considered "privileged scaffolds" in medicinal chemistry. mdpi.com They form the core of numerous natural products and synthetic pharmaceuticals. Specifically, optically pure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids (THIQs), which are important precursors for antiviral and anti-Parkinson's agents, can be synthesized from chiral building blocks. mdpi.com The piperidine ring can serve as a template to construct such fused heterocyclic systems through multi-step synthetic sequences, including reactions like the Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com

The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives, enabling the exploration of a vast chemical space. As seen in the development of Cat K inhibitors, the carboxylic acid can be converted to a carboxamide to interact with key active site residues. mdpi.com Similarly, in the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, a class of compounds with analgesic and anti-inflammatory properties, a carboxylic acid intermediate is activated and reacted with various aminopyridines. researchgate.net

The lactam functionality within the piperidine ring can also be manipulated. It can be reduced to form a piperidine amine or subjected to ring-opening reactions to generate linear amino acids, further expanding its synthetic utility. The presence of the methyl group introduces a specific stereocenter that can be used to control the stereochemistry of subsequent reactions and the final products, which is crucial for optimizing biological activity. nih.govnih.gov

Vii. Applications of 4 Methyl 6 Oxopiperidine 3 Carboxylic Acid in Advanced Organic Synthesis

Role as Chiral Building Block in Complex Molecule Synthesis

The stereochemistry of piperidine-containing compounds is often crucial for their pharmacological activity. researchgate.net Consequently, the development of methods to synthesize enantiopure piperidine (B6355638) derivatives is a significant area of research. nih.gov Molecules like 4-Methyl-6-oxopiperidine-3-carboxylic acid, possessing multiple chiral centers, are prized as chiral building blocks. nih.gov The use of such enantiopure synthons allows for the transfer of stereochemical information to a target molecule, bypassing the need for challenging chiral separations or asymmetric reactions later in a synthetic sequence.

Phenylglycinol-derived oxazolopiperidone lactams, which share the core piperidone structure, have proven to be exceptionally versatile building blocks for the enantioselective synthesis of a wide range of piperidine-containing natural products. researchgate.net These chiral lactams enable the introduction of substituents at various positions on the ring in a highly controlled, stereoselective manner. researchgate.net This approach provides access to enantiopure polysubstituted piperidines with diverse substitution patterns, highlighting the strategic importance of using chiral piperidone intermediates. researchgate.net The ability to resolve and utilize specific enantiomers of piperidine fragments is key to creating functionalizable building blocks for drug discovery. whiterose.ac.uk

Research into enantioselective routes to functionalized piperidines, such as cis-1-Boc-3-fluoropiperidin-4-ol, underscores the demand for these chiral intermediates in medicinal chemistry. nih.gov The defined three-dimensional arrangement of substituents in a molecule like this compound can be exploited to direct the stereochemical outcome of subsequent reactions, making it a potentially powerful tool in the asymmetric synthesis of complex molecules.

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Agents